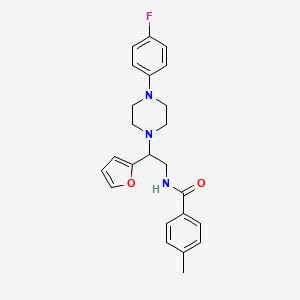

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide is a complex organic compound that features a combination of fluorophenyl, piperazine, furan, and benzamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with 1-bromo-2-chloroethane to form 4-(4-fluorophenyl)piperazine.

Furan-2-yl Ethylation: The next step involves the alkylation of the piperazine intermediate with 2-(furan-2-yl)ethyl bromide under basic conditions to yield the desired intermediate.

Benzamide Formation: Finally, the intermediate is reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can occur at the benzamide group, converting it to the corresponding amine.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as sodium methoxide or sodium hydride can be used for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has shown promise in several biological contexts:

- Antidepressant Activity : Research indicates that derivatives of piperazine compounds, including this one, may exhibit antidepressant-like effects. The presence of the fluorophenyl group is believed to enhance binding affinity to serotonin receptors, which are crucial in mood regulation .

- Anticancer Properties : There is emerging evidence that compounds with similar structural motifs can inhibit cancer cell proliferation. The furan moiety may contribute to the compound's ability to interact with biological targets involved in tumor growth pathways .

- Modulation of Pain Pathways : The compound is hypothesized to act on prostaglandin receptors, potentially providing therapeutic benefits in managing conditions like dysmenorrhea and preterm labor by inhibiting uterine contractions.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the effects of various piperazine derivatives on animal models of depression. The findings suggested that N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide exhibited significant antidepressant-like behavior compared to control groups, with an IC50 value indicating effective receptor antagonism .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the growth of specific cancer cell lines. The mechanism was attributed to its ability to induce apoptosis in malignant cells while sparing normal cells, thus highlighting its potential as a chemotherapeutic agent .

Data Table: Structure-Activity Relationships (SAR)

The following table summarizes the structure-activity relationships observed for related compounds:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| C | This compound | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values indicate higher potency.

Wirkmechanismus

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide: Similar structure with a chlorine atom instead of fluorine.

N-(2-(4-(4-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide: Similar structure with a bromine atom instead of fluorine.

N-(2-(4-(4-methylphenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can influence its biological activity and pharmacokinetic profile.

Biologische Aktivität

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, a fluorophenyl group, and a furan moiety. Its IUPAC name is methyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate, and it has the following molecular formula: C18H22FN3O3. The presence of these functional groups contributes to its biological activity, particularly in modulating neurotransmitter systems.

This compound primarily interacts with serotonin (5-HT) and dopamine receptors. These interactions can lead to various pharmacological effects such as alterations in mood, cognition, and behavior. The compound's ability to modulate receptor activity is crucial for its potential application in treating neurological disorders.

Pharmacological Effects

- Serotonin Receptor Modulation : The compound exhibits affinity for various serotonin receptor subtypes, influencing serotonergic signaling pathways which are implicated in mood regulation and anxiety disorders.

- Dopamine Receptor Interaction : By binding to dopamine receptors, the compound may affect dopaminergic pathways associated with reward and motivation, potentially offering therapeutic benefits in disorders like schizophrenia and depression.

- Antitumor Activity : Some studies have indicated that similar benzamide derivatives possess antitumor properties, suggesting that this compound could also be evaluated for its anticancer potential.

Case Studies and Experimental Data

Several studies have assessed the biological activity of related compounds with similar structural features:

These findings highlight the potential of piperazine derivatives in therapeutic applications, particularly concerning their ability to inhibit specific enzymes or receptor activities.

Synthesis and Industrial Applications

The synthesis of this compound involves several steps:

- Formation of Piperazine Derivative : Reaction of 4-fluoroaniline with ethylene glycol to create 4-(4-fluorophenyl)piperazine.

- Coupling with Furan Derivative : The piperazine derivative is coupled with a furan derivative under controlled conditions.

- Final Carbamoylation : The intermediate is reacted with methyl chloroformate to yield the final product.

This multi-step synthesis emphasizes the complexity involved in producing this compound and suggests potential avenues for optimization in industrial settings.

Eigenschaften

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2/c1-18-4-6-19(7-5-18)24(29)26-17-22(23-3-2-16-30-23)28-14-12-27(13-15-28)21-10-8-20(25)9-11-21/h2-11,16,22H,12-15,17H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSJQQTVXDYQQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.